molecular formula C31H37N5O4 B3285925 tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate CAS No. 816463-40-8

tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate

Cat. No.: B3285925
CAS No.: 816463-40-8
M. Wt: 543.7 g/mol
InChI Key: XTEISTUNIRPWMF-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate: is a complex organic compound that features a combination of various functional groups, including a benzimidazole, quinoline, piperidine, and oxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Quinoline synthesis: The Skraup synthesis is a common method, involving the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Piperidine ring formation: This can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Oxetane ring introduction: This step typically involves the reaction of a suitable epoxide with a nucleophile under basic conditions.

    Final coupling and protection: The final step involves coupling the synthesized fragments and protecting the amine group with a tert-butyl carbamate group.

Industrial Production Methods: Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and quinoline moieties.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology: : In biological research, it can serve as a probe to study various biochemical pathways and interactions due to its structural complexity.

Industry: : In the industrial sector, it can be used in the synthesis of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its application, but generally, it can modulate biological activity by binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound used in the protection of amine groups during synthesis.

    Benzimidazole derivatives: Known for their pharmacological activities, including antifungal and anticancer properties.

    Quinoline derivatives: Widely used in antimalarial drugs and other therapeutic agents.

Uniqueness: : The uniqueness of tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate lies in its multi-functional structure, which allows for diverse interactions and applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N5O4/c1-30(2,3)40-29(37)33-22-12-14-35(15-13-22)26-7-5-6-21-8-11-27(34-28(21)26)36-20-32-24-16-23(9-10-25(24)36)39-19-31(4)17-38-18-31/h5-11,16,20,22H,12-15,17-19H2,1-4H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEISTUNIRPWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)NC(=O)OC(C)(C)C)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

BINAP (379 mg, 608 μmol, 0.06 equivalents), tris(dibenzylideneacetone)dipalladium (186 mg, 203 μmol, 0.02 equivalents) and toluene (35 mL, 7 volumes) were added to a 100 mL round bottom flask. The solution was deoxygenated and stirred at 20–25° C. for ˜30 minutes. Next, trifluoro-methanesulfonic acid 2-[5-(3-methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl ester (5 g, 10.1 mmol, 1 equivalent), piperidin-4-yl-carbamic acid tert-butyl ester (4.06 g, 20.3 mmol, 2.0 equivalents), and cesium carbonate (4.62 g, 14.2 mmol, 1.3 equivalents) were charged. The reaction was again deoxygenated and then heated to 85° C. for 24–32 hours. At reaction completion, the reaction was cooled to 30° C. and dichloroethane (5 volumes) and Celite (0.5 wt. equivalent) were added. The slurry was filtered through a pad of Celite and rinsed with dichloroethane (5 volumes). The mother liquor was then concentrated to low volume and ethyl acetate (75 mL, 15 volumes) was charged. The thin slurry was granulated at 20–25° C. for 8–15 h and then filtered. The mother liquor was collected and washed with a 2.5% NaH2PO4 solution (3×9 volumes). The organics were again concentrated to low volume and acetonitrile (25 mL, 5 volumes) was charged. The slurry was granulated for 10–20 hours, and then the solids were filtered and dried under vacuum at 40° C. with a slight nitrogen bleed to yield 4.33 g (1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester as a yellow solid. (79% yield).
Quantity
4.06 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
186 mg
Type
catalyst
Reaction Step Three
Name
Quantity
379 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate
Reactant of Route 2
tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate
Reactant of Route 3
tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate
Reactant of Route 4
tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate
Reactant of Route 5
tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate
Reactant of Route 6
tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate

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